4-[(5-Oxo-3-phenyl-[1,3]thiazolo[3,2-a]pyrimidin-7-yl)methoxy]benzaldehyde
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Description
Synthesis Analysis
The synthesis of similar compounds has been described in the literature. For instance, the utility of 4-oxo-6-styryl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile in the synthesis of a new series of fused pyrimidines has been reported . The process involved Michael addition of the compound to polarized systems in the presence of nanosized ZnO . S-alkylation of pyrimidine followed by cyclization with phenacyl bromide, monochloroacetic acid, chloroacetonitrile, and oxalyl chloride afforded the desired thiazolo .Chemical Reactions Analysis
While specific chemical reactions involving “4-[(5-Oxo-3-phenyl-[1,3]thiazolo[3,2-a]pyrimidin-7-yl)methoxy]benzaldehyde” are not mentioned in the literature, similar compounds have been synthesized via reactions of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido .Future Directions
The future directions for research on “4-[(5-Oxo-3-phenyl-[1,3]thiazolo[3,2-a]pyrimidin-7-yl)methoxy]benzaldehyde” could include further exploration of its synthesis, characterization, and potential applications. Given the reported antimicrobial activity of similar compounds , it may be of interest to investigate the biological activity of this compound further.
Properties
IUPAC Name |
4-[(5-oxo-3-phenyl-[1,3]thiazolo[3,2-a]pyrimidin-7-yl)methoxy]benzaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N2O3S/c23-11-14-6-8-17(9-7-14)25-12-16-10-19(24)22-18(13-26-20(22)21-16)15-4-2-1-3-5-15/h1-11,13H,12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNEOWRKEYSUTNH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC3=NC(=CC(=O)N23)COC4=CC=C(C=C4)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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